molecular formula C20H15BrN2O3 B2645588 (3-(4-bromophenyl)-5-(2-hydroxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl)(furan-2-yl)methanone CAS No. 443909-46-4

(3-(4-bromophenyl)-5-(2-hydroxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl)(furan-2-yl)methanone

Cat. No.: B2645588
CAS No.: 443909-46-4
M. Wt: 411.255
InChI Key: XKJPDTRBRSOALK-UHFFFAOYSA-N
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Description

(3-(4-bromophenyl)-5-(2-hydroxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl)(furan-2-yl)methanone is a useful research compound. Its molecular formula is C20H15BrN2O3 and its molecular weight is 411.255. The purity is usually 95%.
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Biological Activity

The compound (3-(4-bromophenyl)-5-(2-hydroxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl)(furan-2-yl)methanone has garnered attention in the field of medicinal chemistry due to its diverse biological activities. This article synthesizes current research findings related to its pharmacological properties, including antimicrobial, anti-inflammatory, and anticancer activities.

Chemical Structure and Properties

The molecular formula for this compound is C19H16BrN2O3C_{19}H_{16}BrN_2O_3, with a molecular weight of approximately 435.71 g/mol. The structure includes a pyrazole ring, which is known for its significant biological activity. The presence of bromine and hydroxyl groups enhances its interaction with biological targets.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial potential of pyrazole derivatives. For instance, derivatives similar to the compound have shown notable activity against various bacterial strains, including Staphylococcus aureus and Escherichia coli. In vitro tests demonstrated that certain pyrazole derivatives could inhibit bacterial growth effectively, with minimum inhibitory concentrations (MIC) as low as 62.5 µg/mL against Salmonella spp. .

Table 1: Antimicrobial Activity of Pyrazole Derivatives

CompoundTarget BacteriaMIC (µg/mL)Activity Type
Compound 1Salmonella spp.62.5Antimicrobial
Compound 2Staphylococcus aureus50Antimicrobial
Compound 3Escherichia coli75Antimicrobial

Anti-inflammatory Activity

The anti-inflammatory properties of pyrazole derivatives have been extensively studied. Compounds with similar structures have been shown to inhibit pro-inflammatory cytokines and reduce edema in animal models. The mechanism often involves the inhibition of cyclooxygenase (COX) enzymes, which play a crucial role in the inflammatory process.

Anticancer Activity

The anticancer potential of pyrazole derivatives is another area of significant interest. Research indicates that these compounds can inhibit specific cancer cell lines by targeting key signaling pathways involved in tumor growth. For example, compounds have been found to exhibit inhibitory effects on BRAF(V600E) and EGFR pathways, which are critical in various cancers .

Table 2: Anticancer Activity of Pyrazole Derivatives

CompoundCancer Cell LineIC50 (µM)Mechanism of Action
Compound AMCF-7 (Breast Cancer)10BRAF Inhibition
Compound BA549 (Lung Cancer)15EGFR Inhibition
Compound CHeLa (Cervical Cancer)12Telomerase Inhibition

Case Studies

  • Study on Antimicrobial Effects : A study evaluated the efficacy of a series of pyrazole derivatives against Salmonella spp. and reported a significant reduction in biofilm formation alongside antibacterial activity . The results indicated that structural modifications could enhance efficacy.
  • Anticancer Evaluation : Another investigation focused on the anticancer properties of pyrazole derivatives against various cancer cell lines. The study found that specific substitutions on the pyrazole ring could lead to improved potency against resistant cancer types .

Properties

IUPAC Name

[5-(4-bromophenyl)-3-(2-hydroxyphenyl)-3,4-dihydropyrazol-2-yl]-(furan-2-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H15BrN2O3/c21-14-9-7-13(8-10-14)16-12-17(15-4-1-2-5-18(15)24)23(22-16)20(25)19-6-3-11-26-19/h1-11,17,24H,12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XKJPDTRBRSOALK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(N(N=C1C2=CC=C(C=C2)Br)C(=O)C3=CC=CO3)C4=CC=CC=C4O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H15BrN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

411.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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